1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBHSXMRVAAKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442452 | |
| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191110-50-6 | |
| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Step Industrial Synthesis
The most well-documented method involves sequential transformations optimized for cost efficiency and scalability:
Step 1: Nucleophilic Substitution to Form Cyclobutane Intermediate
3-Dibromo-2,2-dimethoxypropane reacts with diisopropyl malonate under alkaline conditions (NaH or potassium tert-butoxide) in polar aprotic solvents (DMF, DMA) at 120–140°C for 20–24 hours. This step forms the cyclobutane ring (Compound I) through nucleophilic attack and ring closure.
| Parameter | Details |
|---|---|
| Reagents | 3-Dibromo-2,2-dimethoxypropane, diisopropyl malonate |
| Base | NaH, potassium tert-butoxide |
| Solvent | DMF, DMA |
| Temperature | 120–140°C |
| Reaction Time | 20–24 hours |
| Yield | 70–75% |
Step 2: Acid-Mediated Deprotection and Hydrolysis
Compound I undergoes deprotection and hydrolysis using concentrated hydrochloric acid or sulfuric acid at 80–100°C, yielding 3-oxocyclobutanecarboxylic acid (Compound II). This step removes the isopropyl and methoxy groups while hydrolyzing esters to carboxylic acids.
| Parameter | Details |
|---|---|
| Acid | HCl, H₂SO₄ |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Step 3: Hunsdiecker Bromination
Compound II is converted to its silver carboxylate salt using silver nitrate, followed by reaction with elemental bromine to produce 1-bromo-3-oxocyclobutane (Compound III). This step introduces a bromine atom at the cyclobutane ring’s 1-position.
| Parameter | Details |
|---|---|
| Silver Reagent | AgNO₃ |
| Halogenation Agent | Br₂ |
| Solvent | CCl₄ |
| Yield | 65–70% |
Step 4: Benzyloxy Group Introduction
Compound III reacts with benzyl alcohol in the presence of a base (K₂CO₃ or NaOH) to substitute bromine with the benzyloxy group, yielding 3-(benzyloxy)-1-cyclobutanone. Subsequent amination via reductive methods (e.g., NH₃/H₂, Pd/C) introduces the amino group, followed by carboxylation to finalize the target compound.
| Parameter | Details |
|---|---|
| Nucleophile | Benzyl alcohol |
| Base | K₂CO₃, NaOH |
| Amination Agent | NH₃, H₂/Pd |
| Yield | 80–85% (per step) |
Critical Analysis of Reaction Conditions
Solvent and Base Selection
The use of DMF or DMA in Step 1 ensures high solubility of reactants, but residual solvent removal requires careful distillation to avoid side reactions. Substituting NaH with potassium tert-butoxide reduces exothermic risks, improving safety in large-scale batches.
Hunsdiecker Reaction Optimization
Silver carboxylate stability is pH-dependent; maintaining a neutral environment during bromination minimizes undesired decarboxylation. Alternative halogenation agents (e.g., NBS) were explored but showed lower selectivity for the 1-position.
Amination Challenges
Direct amination of 3-(benzyloxy)-1-cyclobutanone faces steric hindrance due to the cyclobutane ring’s rigidity. Reductive amination using NH₃ and H₂ over Pd/C at 50–60°C achieves higher regioselectivity compared to SN2 pathways.
Characterization and Quality Control
Spectral Data
-
¹H NMR (DMSO-d6): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.89–3.82 (m, 1H, cyclobutane-H), 2.98–2.91 (m, 2H, cyclobutane-H), 2.45–2.38 (m, 2H, cyclobutane-H), 1.82 (s, 2H, NH₂).
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing signal transmission in biological systems . The pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Examples :
- 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid: Synthesized as a boron neutron capture therapy (BNCT) agent, this compound incorporates a boronate group for tumor-targeted boron delivery. Kabalka et al.
- 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranose-6-yl)-1,7-dicarba-closo-dodecaboran-1-yl]ethyl}cyclobutanecarboxylic acid: A galactose-conjugated derivative designed to enhance solubility and tumor affinity via carbohydrate receptor-mediated uptake .
Key Differences :
- Functional Groups : The benzyloxy group in the target compound contrasts with boron-containing groups (e.g., dihydroxyboryl), which enable neutron capture reactions in BNCT.
- Applications : Boronated analogs are tailored for radiation therapy, whereas the benzyloxy derivative serves as a structural motif in peptide engineering.
Fluorinated Cyclobutane Amino Acids
Examples :
- 1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid: Synthesized via SF$4$-HF-mediated trifluoromethylation, this derivative exhibits enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF$3$ group .
Key Differences :
- Synthesis : Fluorinated analogs require specialized reagents (e.g., SF$_4$), whereas the benzyloxy derivative is synthesized via etherification or benzylation.
- Properties : The CF$_3$ group increases hydrophobicity, while the benzyloxy group may enhance π-π stacking interactions in drug-receptor binding.
Hydrocarbon Stapling Amino Acids
Example :
- (E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7): These isomers enable peptide stapling via ring-closing metathesis (RCM), stabilizing α-helical structures in therapeutic peptides .
Key Differences :
- Applications : E7/Z7 are used in stapled peptide design, whereas the benzyloxy derivative’s applications remain exploratory.
Naturally Occurring Cyclobutane Amino Acids
Examples :
Key Differences :
- Origin : The benzyloxy derivative is synthetic, while hydroxymethyl analogs are naturally occurring.
- Substituent Effects : The hydroxymethyl group may confer hydrogen-bonding capacity absent in the benzyloxy analog.
Phosphonomethyl Derivatives
Example :
- 1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid: This analog includes a phosphonate group, enabling interactions with metal ions or enzymes, though its biological roles are understudied .
Key Differences :
- Reactivity : The phosphonate group introduces chelating properties, contrasting with the inert benzyloxy moiety.
Biological Activity
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (ABCA) is a unique compound characterized by its cyclobutane ring, amino group, and benzyloxy moiety. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have explored its interactions with biological targets, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C12H15NO3
- Molecular Weight : Approximately 225.25 g/mol
- Structure : The compound features a cyclobutane ring substituted with an amino group and a benzyloxy group, which may influence its biological activity.
ABCA's mechanism of action is primarily based on its ability to interact with various biological targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, potentially influencing cellular functions.
Pharmacokinetics
- Absorption : ABCA is expected to be well-absorbed in the gastrointestinal tract.
- Distribution : The compound distributes throughout the body, although specific data on tissue distribution is limited.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys.
Interaction Studies
Preliminary findings suggest that ABCA exhibits binding affinity to several biological targets, which may confer specific therapeutic effects. Notable interactions include:
- Enzyme Inhibition : ABCA may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : The compound may act as a modulator for receptors involved in neurotransmission and other signaling pathways.
Comparative Activity
A comparison with structurally similar compounds highlights ABCA's unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Amino-3-cyclobutanecarboxylic acid | Cyclobutane ring, amino group | Antimicrobial properties |
| 1-Amino-2-(benzyloxy)propanoic acid | Propane backbone, benzyloxy group | Neuroprotective effects |
| 2-Amino-3-(benzyloxy)butanoic acid | Butane backbone, benzyloxy group | Antitumor activity |
Therapeutic Applications
Research has indicated potential therapeutic applications for ABCA in various fields:
- Cancer Research : Studies suggest that derivatives of ABCA may possess antitumor properties. For instance, analogs of ABCA have been explored for their ability to target cancer cells selectively.
- Neurology : Given its structural similarities to other neuroactive compounds, ABCA is being investigated for neuroprotective effects in models of neurodegenerative diseases.
Synthesis and Modification
The synthesis of ABCA involves several steps that require optimization for yield and purity. The ability to modify the compound through chemical reactions (e.g., oxidation and reduction) allows for the development of new derivatives with enhanced biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, and what impurities are commonly observed?
- Methodological Answer : The compound can be synthesized via cyclization of appropriately substituted precursors, such as benzyl-protected cyclobutane intermediates. Key steps include Boc-protection of the amino group, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) . Impurities often arise from incomplete deprotection or racemization during synthesis. Purification via flash chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization (e.g., from methanol/water mixtures) is recommended. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR .
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is essential for resolving enantiomers. For stereochemical confirmation, compare experimental NMR chemical shifts (e.g., H coupling constants for cyclobutane ring protons) with DFT-calculated values . Mass spectrometry (HRMS-ESI) ensures molecular weight accuracy. Purity ≥95% is typically achieved via iterative recrystallization or preparative HPLC .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the benzyloxy group may occur. Compatibility testing indicates stability in aprotic solvents (e.g., DMSO, DMF) for ≥6 months under these conditions .
Advanced Research Questions
Q. What are the stability profiles of this compound under acidic/basic conditions, and what decomposition products form?
- Methodological Answer : Under strong acids (e.g., HCl, pH <2), the benzyloxy group undergoes hydrolysis to yield 3-hydroxycyclobutanecarboxylic acid derivatives. Under basic conditions (pH >10), the cyclobutane ring may undergo strain-driven ring-opening, forming linear dicarboxylic acids. Monitor decomposition via LC-MS and quantify using calibration curves for suspected byproducts (e.g., carbon oxides detected via FTIR) .
Q. How can this compound be incorporated into peptide chains, and what conformational effects arise?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. The cyclobutane ring imposes a ~90° torsional angle, restricting backbone flexibility. Circular dichroism (CD) and F NMR (if fluorinated analogs are used) reveal altered secondary structures in model peptides. Optimize coupling efficiency using HATU/DIPEA in DMF .
Q. What radiolabeling strategies enable its use in biomedical imaging?
- Methodological Answer : For PET imaging, introduce F via nucleophilic substitution at the 3-position using KF/K222 in anhydrous DMSO. Purify via C18 cartridge chromatography. Biodistribution studies in xenograft models show tumor uptake ratios >3:1 (tumor:muscle) at 60 min post-injection .
Q. How do computational models predict its reactivity in cycloaddition or cross-coupling reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict favorable strain release in [2+2] cycloadditions with electron-deficient alkenes. Transition state analysis (IRC) confirms a concerted mechanism with activation energies ~25 kcal/mol. Experimental validation via reaction with maleimides yields spirocyclic adducts (confirmed by X-ray crystallography) .
Data Contradictions and Mitigation
Q. Discrepancies in reported toxicity How to address safety protocols?
- Methodological Answer : While acute toxicity data are unavailable, assume precautionary measures: use fume hoods for handling powders (risk of inhalation) and nitrile gloves (skin irritation potential). In case of exposure, rinse eyes/skin with water for 15 min and consult toxicity databases (e.g., PubChem) for structural analogs (e.g., 3-aminobenzoic acid) to infer hazards .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
